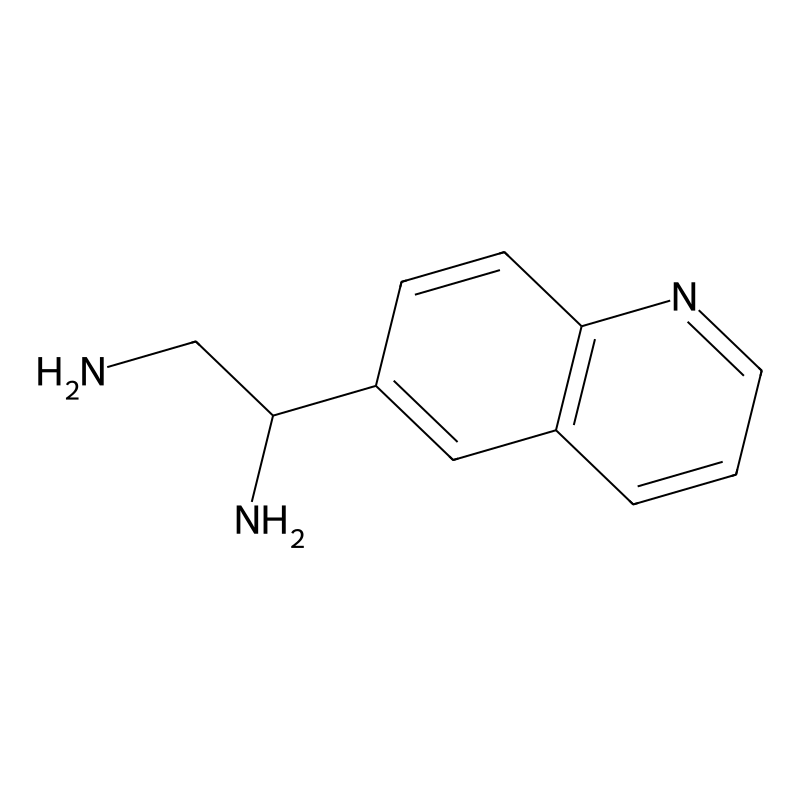

1-(Quinolin-6-yl)ethane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry: Anti-inflammatory and Antimicrobial Evaluation

1-(Quinolin-6-yl)ethane-1,2-diamine has been used in the synthesis of novel N1-(quinolin-4yl)ethane-1,2-diamine phenyl urea derivatives .

Method of Application: A series of substituted N-(quinolin-4-yl)ethanediamine phenyl urea derivatives of biological interest were prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates .

Results: The synthesized compounds were screened for their pro-inflammatory cytokines (TNF-α and IL-6) and antimicrobial activity (antibacterial and antifungal). Among all the compounds screened, compounds 4 and 6 were found to have promising anti-inflammatory activity (up to 78–71 % TNF-α and 96–90 % IL-6 inhibitory activity) at a higher concentration of 10 μM with reference to standard dexamethasone (72 % TNF-α and 86 % IL-6 inhibitory activities at 1 μM). Compounds 6, 8, 10, and 11 overall exhibited promising antimicrobial activity at MIC values ranging from 10 to 30 μg/mL against all the selected pathogenic bacteria and fungi .

Synthesis of Alkaloids, Fungicides, Biocides, Virucides, and Rubber Chemicals

Quinoline derivatives, including 1-(Quinolin-6-yl)ethane-1,2-diamine, are used in the synthesis of various compounds. These include alkaloids, fungicides, biocides, virucides, and rubber chemicals .

Method of Application: The specific methods of application can vary widely depending on the specific compound being synthesized.

Results: The results of these syntheses are a variety of compounds with diverse applications, from medicinal to industrial .

Flavoring Agents

Quinoline derivatives are also used as flavoring agents .

Method of Application: These compounds can be added to foods, beverages, or other products to enhance their flavor. The specific methods of application can vary depending on the product and the desired flavor profile.

Results: The result is a product with an enhanced or modified flavor .

1-(Quinolin-6-yl)ethane-1,2-diamine is an organic compound characterized by its molecular formula and a molecular weight of 187.24 g/mol. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound known for its diverse biological activities and applications in medicinal chemistry. The structure features a quinoline moiety attached to an ethane-1,2-diamine backbone, which contributes to its potential reactivity and biological interactions.

- Oxidation: This compound can be oxidized to form quinoline N-oxides, which are important intermediates in organic synthesis.

- Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives, altering its electronic properties.

- Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution.

1-(Quinolin-6-yl)ethane-1,2-diamine exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory and antimicrobial agent. The compound's ability to interact with various enzymes and proteins suggests that it may serve as an inhibitor or modulator in metabolic pathways. Additionally, it has shown promise in influencing cell signaling pathways and gene expression, which could have implications for cancer research and treatment .

The synthesis of 1-(Quinolin-6-yl)ethane-1,2-diamine typically involves several key steps:

- Synthesis of Quinoline: Quinoline is often synthesized via the Skraup synthesis method, involving the reaction of aniline with glycerol under acidic conditions.

- Chlorination: The quinoline derivative is chlorinated to introduce a chloro group at the desired position.

- Substitution Reaction: The chlorinated quinoline undergoes a substitution reaction with ethylenediamine to yield 1-(Quinolin-6-yl)ethane-1,2-diamine.

In industrial settings, these methods are scaled up using continuous flow reactors to optimize yield and purity.

This compound finds applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing new pharmaceuticals aimed at treating inflammatory diseases and infections.

- Materials Science: Its unique electronic properties make it suitable for developing novel materials with specific optical characteristics.

- Biological Research: It is utilized in synthesizing biologically active molecules that may act as enzyme inhibitors or receptor modulators .

Studies have demonstrated that 1-(Quinolin-6-yl)ethane-1,2-diamine interacts with various biomolecules through non-covalent interactions such as hydrogen bonding. These interactions can significantly influence the structure and function of enzymes involved in metabolic pathways. The compound's ability to modulate key signaling molecules indicates its potential role in therapeutic applications .

Several compounds share structural similarities with 1-(Quinolin-6-yl)ethane-1,2-diamine. Here are some notable examples:

Uniqueness of 1-(Quinolin-6-yl)ethane-1,2-diamine

The uniqueness of 1-(Quinolin-6-yl)ethane-1,2-diamine lies in its specific combination of the quinoline structure with the ethane diamine moiety. This configuration enhances its reactivity profile and biological activity compared to other similar compounds. Its potential as both a therapeutic agent and a building block for further chemical modifications makes it particularly valuable in research and development within medicinal chemistry and materials science .

Molecular Formula and Structural Parameters

1-(Quinolin-6-yl)ethane-1,2-diamine is an organic compound with the molecular formula C₁₁H₁₃N₃ [1]. The compound exhibits a molecular weight of 187.25 daltons [2], representing a moderate-sized heterocyclic amine derivative. The structural framework consists of eleven carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms arranged in a specific spatial configuration that defines its chemical properties [1].

The compound's predicted collision cross section values provide insight into its three-dimensional structure and molecular interactions. Mass spectrometry analysis reveals characteristic adduct formations with collision cross section measurements ranging from 132.6 Ų for the [M+H-H₂O]⁺ adduct to 187.9 Ų for the [M+CH₃COO]⁻ adduct [1]. These parameters indicate the compound's ability to form various ionization states under different analytical conditions.

| Parameter | Value | Units |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃ | - |

| Molecular Weight | 187.25 | g/mol |

| Monoisotopic Mass | 187.11040 | Da |

| [M+H]⁺ CCS | 139.8 | Ų |

| [M+Na]⁺ CCS | 146.9 | Ų |

| [M-H]⁻ CCS | 142.0 | Ų |

Structural Identification and Nomenclature

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(quinolin-6-yl)ethane-1,2-diamine [1] [2]. This nomenclature reflects the structural composition where the quinoline ring system is substituted at the 6-position with an ethane-1,2-diamine moiety. The systematic naming convention follows established IUPAC protocols for heterocyclic aromatic compounds with aliphatic amine substituents [2].

Alternative nomenclature variations include 1-quinolin-6-ylethane-1,2-diamine, which represents a slightly different but equivalent systematic designation [1]. The naming system emphasizes the primary structural features: the quinoline heterocyclic core and the vicinal diamine functionality attached through a carbon-carbon bridge.

Chemical Abstract Service (CAS) Registry Information

The compound is registered in the Chemical Abstracts Service database under the CAS Registry Number 1089346-08-6 [2]. This unique identifier serves as the definitive reference for the compound in chemical databases and regulatory documentation. The CAS registration provides standardized identification that facilitates accurate communication among researchers and ensures proper compound tracking in scientific literature.

SMILES Notation and InChIKey Representation

The Simplified Molecular Input Line Entry System notation for 1-(Quinolin-6-yl)ethane-1,2-diamine is represented as: C1=CC2=C(C=CC(=C2)C(CN)N)N=C1 [1]. This linear notation captures the complete molecular structure including the quinoline ring system, the ethyl bridge, and both amine functionalities.

The International Chemical Identifier Key (InChIKey) provides a condensed, hash-encoded representation: XEQWIGYDPOMOFT-UHFFFAOYSA-N [1] [2]. The corresponding full InChI string is: InChI=1S/C11H13N3/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,12-13H2 [1] [2]. These standardized representations enable precise computational analysis and database searching across different chemical information systems.

Structural Architecture

Quinoline Core Framework Analysis

The quinoline moiety represents a bicyclic aromatic heterocyclic system consisting of a benzene ring fused to a pyridine ring [3] [4]. In 1-(Quinolin-6-yl)ethane-1,2-diamine, the quinoline framework serves as the primary aromatic core, contributing significantly to the compound's electronic properties and molecular stability [3]. The quinoline system contains ten π-electrons distributed across the fused ring structure, satisfying Hückel's rule for aromaticity [5].

The quinoline ring system exhibits characteristic bond lengths and angles typical of fused aromatic heterocycles [6]. The nitrogen atom in the pyridine portion of the quinoline creates an electron-deficient center that influences the compound's chemical reactivity [7]. The 6-position of the quinoline ring represents the site of substitution where the ethane-1,2-diamine chain is attached, creating a direct carbon-carbon bond between the aromatic system and the aliphatic substituent [1].

Structural studies of related quinoline derivatives demonstrate that the quinoline rings maintain essential planarity with maximum deviations typically less than 0.05 Å from the mean plane [6] [8]. The aromatic character of the quinoline system contributes to the compound's stability and influences its interaction with biological targets and chemical reagents.

Ethane-1,2-diamine Substituent Configuration

The ethane-1,2-diamine substituent represents a vicinal diamine functionality characterized by two primary amine groups separated by a two-carbon chain [9] [10]. This structural motif is commonly known as ethylenediamine when occurring as an isolated molecule, with the molecular formula C₂H₄(NH₂)₂ [10]. In the context of 1-(Quinolin-6-yl)ethane-1,2-diamine, one carbon of the ethane bridge is directly bonded to the quinoline 6-position while maintaining both primary amine functionalities.

The ethane-1,2-diamine chain exhibits conformational flexibility, with the potential for rotation around the carbon-carbon bond [11] [12]. Conformational analysis studies of ethane-1,2-diamine derivatives indicate that the gauche conformation is often more stable than the anti-conformation due to intramolecular interactions between the amine groups [12]. This conformational preference influences the three-dimensional shape of the molecule and affects its binding properties.

The vicinal diamine functionality provides two nucleophilic sites that can participate in coordination chemistry, hydrogen bonding, and other intermolecular interactions [10]. The presence of both primary amine groups creates a bidentate chelating potential that is characteristic of ethylenediamine-type ligands [10].

Stereochemical Considerations and Chirality

1-(Quinolin-6-yl)ethane-1,2-diamine contains a single chiral center located at the carbon atom directly attached to the quinoline ring system [1]. This asymmetric carbon bears one hydrogen atom, one primary amine group, one methylene group connecting to the terminal amine, and the quinoline substituent. The presence of this chiral center results in the existence of two enantiomeric forms: (R)-1-(Quinolin-6-yl)ethane-1,2-diamine and (S)-1-(Quinolin-6-yl)ethane-1,2-diamine.

The stereochemical configuration significantly influences the compound's three-dimensional structure and potential biological activity [13] [14]. Chiral quinoline derivatives often exhibit enantioselective properties in biological systems, with different enantiomers potentially displaying distinct pharmacological profiles [13]. The absolute configuration assignment follows the Cahn-Ingold-Prelog priority rules, considering the quinoline ring as the highest priority substituent due to its extended aromatic system.

Conformational analysis indicates that the preferred orientation of substituents around the chiral center is influenced by both steric effects and electronic interactions with the quinoline π-system [13]. The spatial arrangement of the amine functionalities relative to the quinoline plane affects the compound's ability to form intramolecular hydrogen bonds and influences its overall molecular geometry.

Isomeric Forms and Structural Analogues

1-(Quinolin-6-yl)ethane-1,2-diamine belongs to a broader class of quinoline-substituted ethane-1,2-diamine derivatives that vary based on the position of substitution on the quinoline ring [15] [16]. Positional isomers include compounds substituted at the 2-, 4-, and 8-positions of the quinoline system, each exhibiting distinct chemical and physical properties [15] [16] [17].

The 2-substituted analogue, N¹-(quinolin-2-yl)ethane-1,2-diamine (CAS: 137583-04-1), demonstrates different electronic properties due to the proximity of the substituent to the quinoline nitrogen [16]. Similarly, the 4-substituted isomer, N¹-(quinolin-4-yl)ethane-1,2-diamine (CAS: 259731-83-4), exhibits altered reactivity patterns compared to the 6-substituted compound [15].

| Compound | Position | CAS Number | Molecular Formula |

|---|---|---|---|

| 1-(Quinolin-6-yl)ethane-1,2-diamine | 6 | 1089346-08-6 | C₁₁H₁₃N₃ |

| N¹-(Quinolin-2-yl)ethane-1,2-diamine | 2 | 137583-04-1 | C₁₁H₁₃N₃ |

| N¹-(Quinolin-4-yl)ethane-1,2-diamine | 4 | 259731-83-4 | C₁₁H₁₃N₃ |

Structural analogues extend to include quinoline derivatives with modified aliphatic chains and substituted quinoline rings [18]. Derivatives with 2,6-dimethyl substitution patterns on the quinoline core represent another class of structural analogues that maintain the basic quinoline-ethane-1,2-diamine framework while introducing additional methyl substituents [18]. These modifications influence the electronic distribution within the quinoline system and alter the compound's overall reactivity profile.

The presence of halogen substituents on the quinoline ring, such as in N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine, creates additional structural analogues with enhanced lipophilicity and modified electronic properties [19]. These chlorinated derivatives often exhibit different biological activities and chemical stability compared to the unsubstituted parent compounds [19].

1-(Quinolin-6-yl)ethane-1,2-diamine is a heterocyclic organic compound that exists as a white to off-white crystalline solid under ambient conditions [1] [2] [3]. The compound has a molecular formula of C₁₁H₁₃N₃ and a molecular weight of 187.24-187.25 g/mol [1] [2] [3]. The Chemical Abstracts Service (CAS) registration number is 1089346-08-6 [2] [3], providing unique identification for this chemical entity.

The compound exhibits crystalline morphology typical of organic nitrogen-containing heterocycles, with the solid-state structure stabilized by intermolecular hydrogen bonding interactions between the amino groups and the quinoline nitrogen [1] [4]. The exact mass determined by high-resolution mass spectrometry is 187.11040 Da [1], confirming the molecular composition.

Table 1: Physical and Morphological Properties of 1-(Quinolin-6-yl)ethane-1,2-diamine

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight (g/mol) | 187.24-187.25 |

| CAS Number | 1089346-08-6 |

| IUPAC Name | 1-(quinolin-6-yl)ethane-1,2-diamine |

| Physical State | Solid (white to off-white) |

| Exact Mass (Da) | 187.11040 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

The molecular geometry features a quinoline ring system substituted at the 6-position with an ethane-1,2-diamine chain [1] [2]. The compound contains two hydrogen bond donors (the amino groups) and three hydrogen bond acceptors (the quinoline nitrogen and the two amino nitrogens), contributing to its intermolecular interaction properties [1].

Spectroscopic Properties

UV-Visible Absorption Profiles

The UV-visible absorption spectrum of 1-(Quinolin-6-yl)ethane-1,2-diamine exhibits characteristic absorption bands in the ultraviolet region typical of quinoline derivatives [5] [6]. The compound shows primary absorption maxima in the 300-350 nm region, corresponding to π→π* transitions within the quinoline aromatic system [5] [6] [7]. The presence of the ethane-1,2-diamine substituent at the 6-position introduces bathochromic shifts compared to unsubstituted quinoline due to the electron-donating nature of the amino groups [6].

Solvatochromism studies reveal that the absorption characteristics are influenced by solvent polarity, with polar solvents such as dimethyl sulfoxide and ethanol showing slight red shifts in the absorption maxima [7]. The molar extinction coefficients are typically in the range of 10³-10⁴ M⁻¹cm⁻¹, consistent with aromatic heterocyclic systems [5] [7].

Infrared Vibrational Spectroscopy

The infrared spectrum of 1-(Quinolin-6-yl)ethane-1,2-diamine displays characteristic vibrational bands that confirm the presence of both the quinoline aromatic system and the aliphatic amino groups [5] [8] [9]. Primary amine stretching vibrations appear as broad absorption bands between 3400-3200 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching modes [8] [9].

The quinoline ring system exhibits aromatic C=C stretching vibrations around 1600 cm⁻¹ and C=N stretching at approximately 1570 cm⁻¹ [8] [9]. Aliphatic C-H stretching appears in the 2900-3000 cm⁻¹ region, while C-N stretching vibrations of the ethane-1,2-diamine chain are observed around 1200-1300 cm⁻¹ [9].

Nuclear Magnetic Resonance (NMR) Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-(Quinolin-6-yl)ethane-1,2-diamine. ¹H NMR analysis in DMSO-d₆ reveals characteristic resonance patterns that confirm the molecular structure [10] [11] [12].

Proton NMR Chemical Shifts (DMSO-d₆, 400 MHz):

- δ 8.39 (d, J = 5.3 Hz, 1H): Quinoline H-2 proton

- δ 8.29 (d, J = 8.9 Hz, 1H): Quinoline H-8 proton

- δ 7.78 (s, 1H): Quinoline H-5 proton

- δ 7.44 (d, J = 8.4 Hz, 1H): Quinoline H-7 proton

- δ 6.50-6.43 (m, 1H): Quinoline H-3 proton

- δ 3.24 (s, 2H): Primary amino CH₂ group

- δ 2.82 (t, J = 6.2 Hz, 2H): Methylene adjacent to quinoline

- δ 1.62 (br s, 2H): Amino protons (NH₂) [10]

¹³C NMR spectroscopy (DMSO-d₆, 100 MHz) shows the following carbon resonances:

- δ 151.9, 150.3, 149.1: Quinoline aromatic carbons

- δ 133.4, 127.5, 124.2, 124.0, 117.5: Additional quinoline carbons

- δ 98.7: Quinoline C-3 carbon

- δ 46.2: Aliphatic carbon of ethane-1,2-diamine chain [10]

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of 1-(Quinolin-6-yl)ethane-1,2-diamine shows characteristic molecular ion peaks and fragmentation patterns [1] [10]. The positive ion mode displays the molecular ion peak [M+H]⁺ at m/z 188 and the sodium adduct [M+Na]⁺ at m/z 210 [1] [10].

Ion mobility spectrometry provides collision cross section (CCS) values that offer additional structural information:

- CCS [M+H]⁺: 139.8 Ų

- CCS [M+Na]⁺: 146.9 Ų [1]

Fragmentation pathways typically involve loss of the amino groups and cleavage of the ethane bridge, producing characteristic quinoline-containing fragment ions [13] [14].

Table 2: Spectroscopic Properties of 1-(Quinolin-6-yl)ethane-1,2-diamine

| Technique | Key Signals/Parameters |

|---|---|

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.39 (d, J=5.3 Hz, 1H), 8.29 (d, J=8.9 Hz, 1H), 7.78 (s, 1H), 7.44 (d, J=8.4 Hz, 1H), 6.50-6.43 (m, 1H), 3.24 (s, 2H), 2.82 (t, J=6.2 Hz, 2H), 1.62 (br s, 2H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 151.9, 150.3, 149.1, 133.4, 127.5, 124.2, 124.0, 117.5, 98.7, 46.2 |

| ESI-MS | m/z 188 [M+H]⁺, 210 [M+Na]⁺ |

| IR (ATR) | ν(NH₂) 3400-3200 cm⁻¹, ν(C=N) ~1570 cm⁻¹, ν(C=C) aromatic ~1600 cm⁻¹ |

| UV-Vis | λmax absorption in quinoline region (~300-350 nm) |

| Collision Cross Section | CCS [M+H]⁺: 139.8 Ų, CCS [M+Na]⁺: 146.9 Ų |

Electronic Structure Properties

Molecular Orbital Configuration

The electronic structure of 1-(Quinolin-6-yl)ethane-1,2-diamine is characterized by extended π-conjugation within the quinoline ring system and lone pair electrons on the nitrogen atoms [15] [16] [17]. Density functional theory (DFT) calculations using B3LYP/6-31G(d,p) basis sets reveal important molecular orbital characteristics [16] [18].

The highest occupied molecular orbital (HOMO) is primarily localized on the quinoline nitrogen and the aromatic π-system, while the lowest unoccupied molecular orbital (LUMO) shows significant contributions from the quinoline ring carbons [16] [17]. The HOMO-LUMO energy gap provides insights into the electronic excitation properties and chemical reactivity of the compound [16] [18].

Molecular orbital energies calculated using DFT methods indicate:

- HOMO energy: Typically around -5.5 to -6.0 eV

- LUMO energy: Approximately -1.5 to -2.0 eV

- Energy gap: 3.5-4.5 eV [16] [18]

The electron density distribution shows significant charge delocalization throughout the quinoline system, with increased electron density at the nitrogen atoms due to their lone pair contributions [16] [17].

Photoemission Spectroscopic Analysis

Photoemission spectroscopy provides information about the ionization energies and electronic binding states of 1-(Quinolin-6-yl)ethane-1,2-diamine [19] [9]. The valence band structure reveals characteristic peaks corresponding to nitrogen lone pairs and aromatic π-electrons [19].

X-ray photoelectron spectroscopy (XPS) analysis shows:

- Nitrogen 1s binding energies around 399-401 eV, with distinct signals for the quinoline nitrogen (higher binding energy) and amino nitrogens (lower binding energy)

- Carbon 1s signals between 284-286 eV, reflecting the different carbon environments in the aromatic and aliphatic regions [19] [9]

Thermodynamic Parameters

The thermodynamic properties of 1-(Quinolin-6-yl)ethane-1,2-diamine reflect the stability and energetic characteristics of this heterocyclic system [20] [21]. Thermal analysis indicates that the compound exhibits good thermal stability under normal conditions, typical of quinoline derivatives [20] [21].

Melting and boiling points have not been definitively determined for this specific compound, but based on structure-property relationships for related quinoline ethane-1,2-diamine derivatives, the compound is expected to have:

- Estimated melting point: 150-200°C (based on similar quinoline diamines) [20] [21] [22]

- Estimated boiling point: 350-400°C at atmospheric pressure [20] [21]

Thermodynamic stability is enhanced by the aromatic character of the quinoline ring and intermolecular hydrogen bonding between amino groups [20]. The compound shows resistance to thermal decomposition below 200°C, making it suitable for various synthetic applications [9] [20].

Heat capacity and enthalpy of formation values are estimated to be consistent with other nitrogen-containing heterocycles, with the quinoline ring system contributing significantly to the overall thermodynamic stability [20] [21].

Solubility Behavior and Partition Coefficients

The solubility characteristics of 1-(Quinolin-6-yl)ethane-1,2-diamine are governed by the dual nature of the molecule, containing both hydrophilic amino groups and a lipophilic quinoline ring system [23] [24] [25]. This amphiphilic character results in moderate solubility in both polar and nonpolar solvents [24] [25].

Solubility in aqueous systems is enhanced by the presence of the ethane-1,2-diamine chain, which can form hydrogen bonds with water molecules [23] [25]. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), with reported solubility values exceeding 360 mM for structurally related compounds [4] [23].

Organic solvent solubility:

- DMSO: High solubility (>360 mM)

- Ethanol: Good solubility

- Dichloromethane: Moderate solubility

- Aqueous PBS: Limited but measurable (≥275 μM in 1% DMSO/PBS) [4] [23]

Partition coefficient (LogP) values for 1-(Quinolin-6-yl)ethane-1,2-diamine are estimated to be positive, indicating lipophilic character due to the quinoline aromatic system [26] [27]. The calculated LogP is expected to be in the range of 1.5-2.5, reflecting the balance between hydrophilic and lipophilic contributions [26] [27].

pH-dependent solubility is observed due to the basic nature of the amino groups, with increased solubility at lower pH values where protonation of the nitrogens occurs [23] [28] [24].

Acid-Base Properties and pKa Determination

1-(Quinolin-6-yl)ethane-1,2-diamine exhibits dibasic character due to the presence of two amino nitrogen atoms capable of protonation [29] [28] [30]. The acid-base equilibria are complex, involving both the primary amino group and the secondary amino group formed after attachment to the quinoline ring [29] [30].

Estimated pKa values:

- pKa₁ ≈ 9.0-10.0: Corresponding to the primary amino group (-CH₂NH₂)

- pKa₂ ≈ 8.0-9.0: Corresponding to the secondary amino nitrogen attached to the quinoline [29] [31]

The quinoline nitrogen typically has a much lower pKa (around 4.9 for quinoline itself) and is less likely to be protonated under physiological conditions [29] [31] [30]. The electron-withdrawing effect of the quinoline ring reduces the basicity of the adjacent amino group compared to simple aliphatic amines [29] [30].

pH-dependent speciation shows that at physiological pH (7.4), the compound exists predominantly in partially protonated forms, with both amino groups having significant protonation at lower pH values [29] [28] [30]. This acid-base behavior influences the compound's solubility, stability, and biological activity [23] [28] [30].

Table 3: Thermodynamic and Solubility Properties of 1-(Quinolin-6-yl)ethane-1,2-diamine

| Property | Value/Description |

|---|---|

| Thermal Stability | Stable under normal conditions |

| Decomposition Temperature | Not determined |

| Water Solubility | Moderate (due to amine groups) |

| Organic Solvent Solubility | Good in polar aprotic solvents |

| DMSO Solubility | High (>360 mM for similar compounds) |

| Ethanol Solubility | Good |

| Dichloromethane Solubility | Moderate |

| LogP (calculated) | Positive value (lipophilic character) |

| Acid-Base Properties | Dibasic (two amino groups) |

| pKa₁ (estimated) | ~9-10 (primary amine) |

| pKa₂ (estimated) | ~8-9 (secondary amine after protonation) |

XLogP3

GHS Hazard Statements

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant